![molecular formula C12H15N3O3 B1523830 3-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid CAS No. 1258641-48-3](/img/structure/B1523830.png)

3-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid

Overview

Description

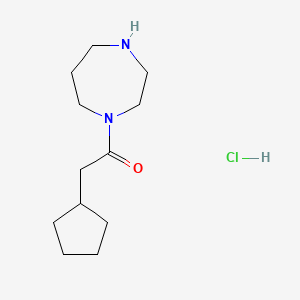

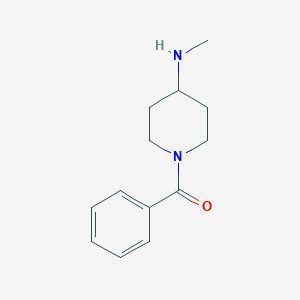

“3-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid” is a chemical compound with the molecular formula C12H15N3O3 . It has a molecular weight of 249.27 . This compound is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15N3O3/c1-6-8(4-5-9(16)17)7(2)13-11-10(6)12(18)15(3)14-11/h4-5H2,1-3H3,(H,13,14)(H,16,17) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Hydrogen Bonding Studies

Research has shown the importance of hydrogen bonding in molecules similar to 3-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid. For instance, studies involving pyrazolopyridine derivatives demonstrate hydrogen bonding's role in determining molecular structure and function, as seen in the work by Dobbin et al. (1993), who investigated hydrogen bonding in related compounds using NMR spectroscopy and X-ray crystallography. Their findings provide insights into the structural aspects of these molecules and their potential applications in designing new materials and pharmaceuticals Dobbin, Hider, Rizvi, Maki, Helm, 1993.

Catalysis and Synthesis

The catalytic properties of compounds related to 3-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid have been explored for synthesizing various heterocyclic compounds. Zhang et al. (2016) reported on magnetically separable graphene oxide anchored sulfonic acid nanoparticles as catalysts for the synthesis of pyrazolopyridine carbonitriles. This study demonstrates the potential of these compounds in facilitating efficient, sustainable chemical reactions, highlighting their relevance in green chemistry Zhang, Liu, Liu, Shang, Hu, Zhang, 2016.

Coordination Chemistry

Compounds structurally related to 3-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid serve as versatile ligands in coordination chemistry, forming complexes with various metals. The work by Halcrow (2005) reviews the synthesis of 2,6-bis(pyrazolyl)pyridines and related ligands, discussing their applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique properties. These complexes have potential applications in sensors, molecular electronics, and materials science Halcrow, 2005.

Potential Therapeutic Applications

While focusing on scientific research applications and excluding drug use and side effects, it's notable that similar compounds have been investigated for their therapeutic potential. For instance, Procopiou et al. (2018) explored the synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids, including pyrazolopyridine derivatives, for their affinity against αvβ integrins. This research is indicative of the broader interest in utilizing these compounds in medical research, particularly in developing treatments for conditions like idiopathic pulmonary fibrosis Procopiou et al., 2018.

Safety And Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .

properties

IUPAC Name |

3-(2,4,6-trimethyl-3-oxo-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-6-8(4-5-9(16)17)7(2)13-11-10(6)12(18)15(3)14-11/h4-5H2,1-3H3,(H,13,14)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVSUYLQVHMSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=C1C(=O)N(N2)C)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1523751.png)

![2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid](/img/structure/B1523752.png)

![2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1523753.png)